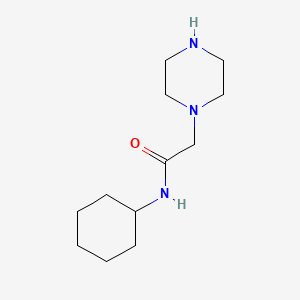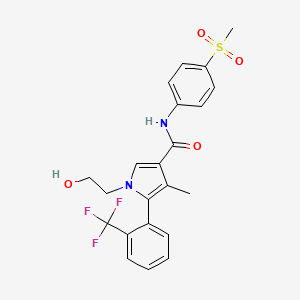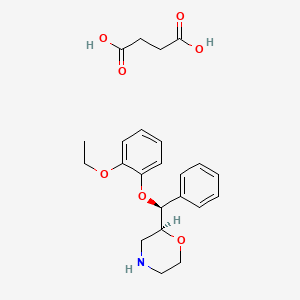
Esreboxetine succinate
Descripción general
Descripción
Esreboxetine succinate is a selective norepinephrine reuptake inhibitor . It was under development by Pfizer for the treatment of neuropathic pain and fibromyalgia but failed to show significant benefit over currently available medications and was discontinued .
Synthesis Analysis
Esreboxetine succinate has been synthesized enantioselectively from cinnamyl bromide using a Sharpless asymmetric dihydroxylation as the key step .
Molecular Structure Analysis
The molecular formula of Esreboxetine is C19H23NO3 . The average mass is 313.391 Da and the monoisotopic mass is 313.167786 Da . The molecular formula of Esreboxetine succinate is C23H29NO7 . The molecular weight is 431.480 .
Physical And Chemical Properties Analysis
Esreboxetine has an average mass of 313.391 Da and a monoisotopic mass of 313.167786 Da . The molecular weight of Esreboxetine succinate is 431.480 .
Aplicaciones Científicas De Investigación
Treatment of Fibromyalgia
Esreboxetine succinate: has been studied for its potential in treating fibromyalgia (FM) , a chronic condition characterized by widespread musculoskeletal pain . Research suggests that an overactive immune response may be involved in FM, and Esreboxetine’s role in modulating norepinephrine could help manage this response .
Neuropathic Pain Management
The compound has been explored as a treatment for neuropathic pain . Although initial trials did not show significant benefits over existing medications, further research could uncover specific patient populations or pain subtypes where Esreboxetine succinate might be effective .
Depression and Anxiety Disorders
While Esreboxetine succinate is primarily researched for pain management, its mechanism as a norepinephrine reuptake inhibitor suggests potential applications in treating depression and anxiety disorders . This is based on the similarity to its enantiomer, reboxetine, which is used in these conditions .
Cognitive Enhancement
Given its impact on norepinephrine levels, Esreboxetine succinate may have applications in cognitive enhancement . Norepinephrine is known to affect attention and focus, which could make Esreboxetine a candidate for treating attention deficit disorders or enhancing cognitive function in other settings .
Chronic Fatigue Syndrome
Chronic Fatigue Syndrome (CFS): is another area where Esreboxetine succinate could be applied. Its potential to increase energy levels through the modulation of norepinephrine could provide relief for patients suffering from CFS-related fatigue .
Pain Management in Cancer Care
Esreboxetine succinate could be integrated into pain management algorithms in cancer care. Its efficacy in managing chronic pain could be beneficial for improving patient-stated pain scores and overall quality of life in cancer patients .
Safety and Hazards
Esreboxetine succinate should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away and upwind .
Mecanismo De Acción
Target of Action
Esreboxetine succinate primarily targets the Sodium-dependent Noradrenaline Transporter (SLC6A2) . This transporter plays a crucial role in the reuptake of noradrenaline, a neurotransmitter involved in various functions such as attention, emotions, sleeping, dreaming, and learning .
Mode of Action
Esreboxetine succinate acts as a selective inhibitor of noradrenaline reuptake . It inhibits noradrenaline reuptake to a similar extent as the tricyclic antidepressant desmethylimipramine . By inhibiting the reuptake of noradrenaline, esreboxetine succinate increases the concentration of noradrenaline in the synaptic cleft, enhancing noradrenergic neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by esreboxetine succinate is the synaptic vesicle cycle . This cycle involves the storage and release of neurotransmitters from vesicles located in the nerve terminal. By inhibiting the reuptake of noradrenaline, esreboxetine succinate disrupts this cycle, leading to an increased concentration of noradrenaline in the synaptic cleft .
Pharmacokinetics
Esreboxetine succinate is rapidly and extensively absorbed following oral administration . The compound is predominantly metabolized by the CYP3A4 isoenzyme , and its primary metabolite is O-desethylreboxetine . The protein binding of esreboxetine succinate is approximately 98% .
Result of Action
The increased concentration of noradrenaline in the synaptic cleft enhances noradrenergic neurotransmission. This enhancement can lead to various effects, including an improvement in symptoms of depression and potentially other conditions such as narcolepsy and panic disorders .
Action Environment
The action, efficacy, and stability of esreboxetine succinate can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 isoenzyme could potentially affect the metabolism and efficacy of esreboxetine succinate . Additionally, individual patient characteristics, such as age, sex, genetic factors, and overall health status, can also influence the drug’s action and efficacy.
Propiedades
IUPAC Name |
butanedioic acid;(2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.C4H6O4/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;5-3(6)1-2-4(7)8/h3-11,18-20H,2,12-14H2,1H3;1-2H2,(H,5,6)(H,7,8)/t18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZTUOWIYOESGT-HLRBRJAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Esreboxetine succinate | |
CAS RN |
635724-55-9 | |
| Record name | Esreboxetine succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635724559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ESREBOXETINE SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQO13W6OCH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




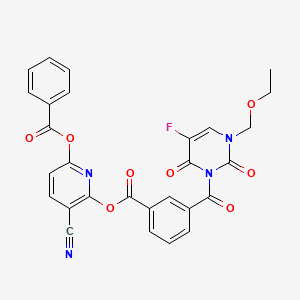
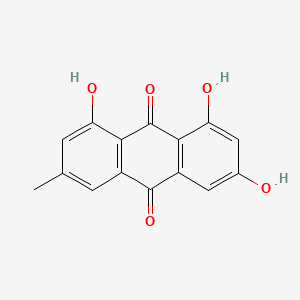
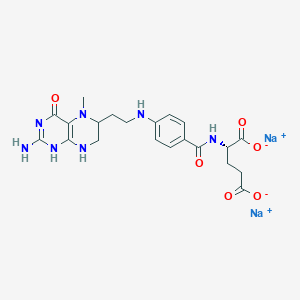
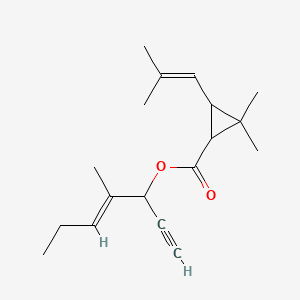
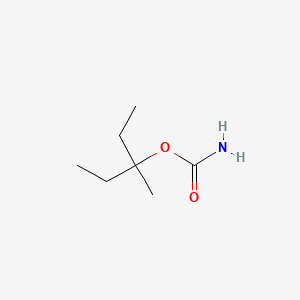
![2-chloro-5-[(4Z)-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B1671232.png)
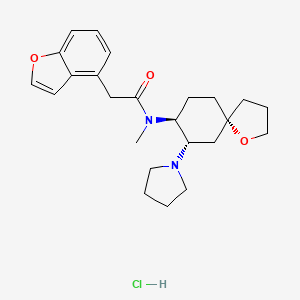
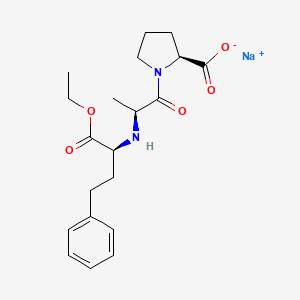
![5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671239.png)
![(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671240.png)
![5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione](/img/structure/B1671242.png)
